molecular formula C10H8ClNO2 B2922893 Ethyl 3-chloro-2-cyanobenzoate CAS No. 127510-92-3

Ethyl 3-chloro-2-cyanobenzoate

Cat. No.: B2922893
CAS No.: 127510-92-3
M. Wt: 209.63
InChI Key: GUYFSTZUJMHPPG-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-cyanobenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a chloro group, a cyano group, and an ester functional group attached to a benzene ring. This compound is widely used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-cyanobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods for reducing the cyano group.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Hydrolysis: The major products are 3-chloro-2-cyanobenzoic acid and ethanol.

    Reduction: The primary product is ethyl 3-chloro-2-aminobenzoate.

Scientific Research Applications

Ethyl 3-chloro-2-cyanobenzoate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the production of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-cyanobenzoate involves its interaction with specific molecular targets. The chloro and cyano groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-chloro-2-cyanobenzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-2-cyanobenzoate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 3-chloro-2-nitrobenzoate: Contains a nitro group instead of a cyano group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both chloro and cyano groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 3-chloro-2-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYFSTZUJMHPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrochloric acid (4.57 mL, 150 mmol) was added to a suspension of the ethyl 2-amino-3-chlorobenzoate (1.5 g, 7.51 mmol) in water (40 mL) and the mixture was cooled to 0° C. [note: compound did not go into solution] To this cooled mixture was added sodium nitrite (0.518 g, 7.51 mmol) portionwise keeping the temperature below 5° C. After addition the reaction was stirred for 40 mins. A small amount of toluene (3 ml) was added to aid dissolution. The mixture was then basified to pH˜6 by the addition of Na2CO3. In a separate flask potassium cyanide (2.202 g, 33.8 mmol) was added portionwise to a biphasic solution of copper(II) sulfate (1.439 g, 9.02 mmol) in water (15 mL) and toluene (15 mL) at 0° C. [note: exothermic reaction] After addition the now brown mixture was heated to 60° C. To this was added the diazonium salt dropwise via a dropping funnel (mixture kept at 0° C. during addition). After addition the reaction was stirred at 70° C. for 1 hr. The reaction was cooled and EtOAc was added. The organic layer was collected, dried (Na2SO4) and the solvent evaporated to afford a crude dark brown oil. LCMS: 2 major peaks+1 minor peak present. (One major peak corresponds to the SM—no mass ion observed). The crude material was purified by chromatography, SP4, 100 g SNAP, 0 to 100% EtOAc/i-Hexane (fasted eluting first). The desired product was identified in 398 mg.
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
4.57 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.518 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.202 g
Type
reactant
Reaction Step Six
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Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
1.439 g
Type
catalyst
Reaction Step Six
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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